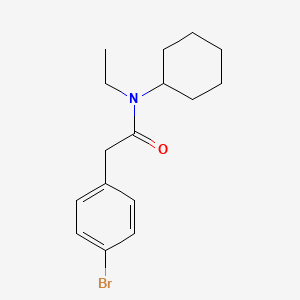![molecular formula C15H14N2O2 B5834682 N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B5834682.png)
N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide, commonly known as NMBA, is a chemical compound that belongs to the family of N-nitrosamines. It is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and future directions of this compound.
Aplicaciones Científicas De Investigación
NMBA is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and future directions of this compound. It is used in the development of new drugs, as well as in the study of cancer, cardiovascular disease, and other medical conditions.
Mecanismo De Acción
NMBA acts as a potent carcinogen by inducing DNA damage and mutations. It is metabolized in the liver by cytochrome P450 enzymes to form a highly reactive intermediate that can bind to DNA and cause mutations. The mechanism of action of NMBA is complex and involves multiple pathways.
Biochemical and Physiological Effects:
NMBA has been shown to induce tumors in various animal models, including rats, mice, and hamsters. It has also been shown to cause liver damage, DNA damage, and other adverse effects in animals. In humans, exposure to NMBA has been associated with an increased risk of cancer, particularly bladder cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NMBA is a potent carcinogen that can induce tumors in animals and humans. It is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and future directions of this compound. However, its use is limited by its toxicity and potential health risks.
Direcciones Futuras
There are many future directions for the study of NMBA, including the development of new drugs that target its mechanism of action, the identification of biomarkers for early detection of cancer, and the investigation of its potential role in other medical conditions. Further research is needed to fully understand the complex mechanism of action of NMBA and its effects on human health.
Conclusion:
In conclusion, NMBA is a chemical compound that belongs to the family of N-nitrosamines. It is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and future directions of this compound. Its use is limited by its toxicity and potential health risks, but further research is needed to fully understand its complex mechanism of action and its effects on human health.
Métodos De Síntesis
The synthesis of NMBA involves the reaction between 4-methylbenzoyl chloride and 4-aminobenzamide in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is purified using column chromatography to obtain pure NMBA.
Propiedades
IUPAC Name |
N-(4-carbamoylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-2-4-12(5-3-10)15(19)17-13-8-6-11(7-9-13)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVKJCLOSYUVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromophenyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5834612.png)
![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5834618.png)

![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5834652.png)
![1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5834657.png)

![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B5834666.png)



![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5834693.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5834712.png)